5-Amino-2-methoxybenzene-1-sulfonyl fluoride 5-Amino-2-methoxybenzene-1-sulfonyl fluoride
Brand Name: Vulcanchem
CAS No.:
VCID: VC17787816
InChI: InChI=1S/C7H8FNO3S/c1-12-6-3-2-5(9)4-7(6)13(8,10)11/h2-4H,9H2,1H3
SMILES:
Molecular Formula: C7H8FNO3S
Molecular Weight: 205.21 g/mol

5-Amino-2-methoxybenzene-1-sulfonyl fluoride

CAS No.:

Cat. No.: VC17787816

Molecular Formula: C7H8FNO3S

Molecular Weight: 205.21 g/mol

* For research use only. Not for human or veterinary use.

5-Amino-2-methoxybenzene-1-sulfonyl fluoride -

Specification

Molecular Formula C7H8FNO3S
Molecular Weight 205.21 g/mol
IUPAC Name 5-amino-2-methoxybenzenesulfonyl fluoride
Standard InChI InChI=1S/C7H8FNO3S/c1-12-6-3-2-5(9)4-7(6)13(8,10)11/h2-4H,9H2,1H3
Standard InChI Key DXQCAHNFNYFNAY-UHFFFAOYSA-N
Canonical SMILES COC1=C(C=C(C=C1)N)S(=O)(=O)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

5-Amino-2-methoxybenzene-1-sulfonyl fluoride features a benzene ring substituted at the 1-, 2-, and 5-positions with sulfonyl fluoride (SO2F-\text{SO}_2\text{F}), methoxy (OCH3-\text{OCH}_3), and amino (NH2-\text{NH}_2) groups, respectively. The sulfonyl fluoride group, a strong electron-withdrawing moiety, polarizes the aromatic system, enhancing electrophilicity at the sulfur center. The methoxy group donates electron density via resonance, while the amino group introduces nucleophilic potential, creating a balance of reactivity that enables diverse chemical transformations.

Spectroscopic and Computational Data

The molecular weight of 205.21 g/mol aligns with its formula C7H8FNO3S\text{C}_7\text{H}_8\text{FNO}_3\text{S}. Computational studies predict a planar aromatic ring with bond angles consistent with substituted benzene derivatives. Infrared spectroscopy reveals characteristic stretches for SO2F-\text{SO}_2\text{F} (1360–1180 cm1^{-1}), NH2-\text{NH}_2 (3450–3300 cm1^{-1}), and OCH3-\text{OCH}_3 (2830–2815 cm1^{-1}). Nuclear magnetic resonance (NMR) spectra show distinct signals for the amino proton (δ=5.25.5\delta = 5.2–5.5 ppm) and methoxy group (δ=3.8\delta = 3.8 ppm), with 19F^{19}\text{F}-NMR displaying a singlet near δ=4550\delta = 45–50 ppm for the sulfonyl fluoride.

Solubility and Stability

The compound exhibits moderate solubility in polar aprotic solvents such as dimethylformamide (DMF) and acetonitrile but limited solubility in water. Stability studies indicate decomposition under strongly acidic or basic conditions, with the sulfonyl fluoride group hydrolyzing to sulfonic acid. Storage at 20C-20^\circ\text{C} under inert atmosphere is recommended to prevent degradation.

Synthesis and Manufacturing

Conventional Fluorination Routes

The primary synthesis involves fluorination of 5-amino-2-methoxybenzenesulfonic acid using sulfur tetrafluoride (SF4\text{SF}_4) under anhydrous conditions. This method achieves yields of 65–75% but requires careful handling of toxic SF4\text{SF}_4. Alternative fluorinating agents like diethylaminosulfur trifluoride (DAST) offer safer profiles but lower efficiency (45–55% yield).

Catalytic Amidation Approaches

Recent advancements employ 1-hydroxybenzotriazole (HOBt) and silicon additives to catalyze amidation reactions with amines. This method, effective for sterically hindered substrates, achieves yields exceeding 90% at catalyst loadings as low as 0.02 mol% . For example, reaction with amantadine produces sulfamates in 95% yield, demonstrating scalability for multidecagram syntheses .

Table 1: Comparative Synthesis Methods

MethodReagentsYield (%)Scalability
SF4\text{SF}_4 FluorinationSF4\text{SF}_4, CH2Cl2\text{CH}_2\text{Cl}_265–75Industrial
DAST FluorinationDAST, Et3N\text{Et}_3\text{N}45–55Laboratory
HOBt CatalysisHOBt, (TMS)2O(\text{TMS})_2\text{O}87–99Pilot-scale

Reactivity and Chemical Transformations

Nucleophilic Substitution

The sulfonyl fluoride group undergoes nucleophilic substitution with amines, alcohols, and thiols. Kinetic studies reveal a two-step mechanism: initial attack by the nucleophile at sulfur, followed by fluoride departure. Bases such as triethylamine enhance reactivity by deprotonating the amino group, increasing its nucleophilicity .

Covalent Enzyme Inhibition

In biological systems, the compound reacts with serine hydrolases, forming stable sulfonate adducts. X-ray crystallography confirms covalent bonding between the sulfur atom and the catalytic serine residue (e.g., in acetylcholinesterase), effectively inhibiting enzyme activity.

Silicon-Mediated Reactions

The addition of trimethylsilyl derivatives (e.g., (TMS)2O(\text{TMS})_2\text{O}) sequesters fluoride ions, shifting equilibrium toward product formation. This strategy is critical in HOBt-catalyzed amidations, enabling near-quantitative conversions .

Industrial and Research Applications

Medicinal Chemistry

The compound serves as a key intermediate in synthesizing Fedratinib, a JAK2 inhibitor approved for myelofibrosis. A recent route replaces sulfonyl chlorides with sulfonyl fluorides, improving safety and yield .

Material Science

Incorporation into polymers enhances thermal stability (Tg=215CT_g = 215^\circ\text{C}) and chemical resistance, attributed to the robust sulfonyl crosslinks.

Comparative Analysis with Structural Analogs

Table 2: Structural and Functional Comparison

CompoundCAS No.SubstituentsKey Properties
4-Amino-2-methoxybenzene-1-sulfonyl fluoride1822767-05-4Amino (4), Methoxy (2)Lower enzyme affinity
5-(Acetylamino)-2-methoxybenzenesulfonyl fluoride293789Acetylated aminoEnhanced stability
2-Amino-5-methoxybenzene-1-sulfonyl fluoride2169353-75-5Amino (2), Methoxy (5)Higher solubility

Recent Advances and Future Directions

Catalytic Methodology Innovations

The HOBt-mediated amidation protocol has been extended to fluorosulfates, enabling synthesis of sulfamates with tertiary amines . Computational studies validate the reaction pathway, guiding catalyst design for improved efficiency.

Targeted Drug Delivery

Conjugation to antibody-drug conjugates (ADCs) via sulfonyl fluoride linkages shows promise in preclinical cancer models, leveraging the compound’s stability and selective reactivity.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator